molecular formula C9H5FN2O2S B13660821 2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid

2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid

Cat. No.: B13660821
M. Wt: 224.21 g/mol
InChI Key: CDASYMLPFJQTEX-UHFFFAOYSA-N
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Description

2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid is a heterocyclic compound that contains both a thiazole ring and a fluoropyridine moiety. This compound is of significant interest in the fields of organic synthesis and pharmaceutical research due to its unique structural features and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid typically involves the reaction of 4-fluoropyridine-2-thiol with α-haloketones under basic conditions. The reaction proceeds through the formation of a thiazole ring via cyclization . The general reaction conditions include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atom .

Scientific Research Applications

2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The fluoropyridine moiety can enhance the compound’s binding affinity and specificity for certain targets . The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Properties

Molecular Formula

C9H5FN2O2S

Molecular Weight

224.21 g/mol

IUPAC Name

2-(4-fluoropyridin-2-yl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C9H5FN2O2S/c10-5-1-2-11-6(3-5)8-12-7(4-15-8)9(13)14/h1-4H,(H,13,14)

InChI Key

CDASYMLPFJQTEX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1F)C2=NC(=CS2)C(=O)O

Origin of Product

United States

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